4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
Description
The compound 4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a pyrazole derivative featuring a 4-methyl-substituted pyrazole core linked to a 3-methylbenzyl-functionalized azetidine ring. This hybrid structure combines the rigid, planar pyrazole moiety with the strained four-membered azetidine ring, which is further substituted with a lipophilic 3-methylphenyl group. Such structural motifs are common in medicinal chemistry, where pyrazole rings often serve as bioisosteres for amide or ester groups, and azetidines contribute to conformational rigidity and metabolic stability .
For example, compounds like 4-((3-(2-fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole () are prepared by nucleophilic substitution or click chemistry, suggesting similar synthetic routes for the target compound .
Properties
IUPAC Name |
4-methyl-1-[[1-[(3-methylphenyl)methyl]azetidin-3-yl]methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-13-4-3-5-15(6-13)9-18-10-16(11-18)12-19-8-14(2)7-17-19/h3-8,16H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHVQCCZYGPGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(C2)CN3C=C(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Pyrazole Ring: The pyrazole ring is formed through the condensation of hydrazine with a 1,3-diketone or an equivalent compound.
Final Coupling: The final step involves coupling the azetidine derivative with the pyrazole derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methyl groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to 4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazoles have been documented to possess antibacterial and antifungal properties, making this compound a candidate for further exploration in the development of new antimicrobial agents.
Neurological Applications
Research indicates that azetidine-containing compounds may exhibit neuroprotective effects. The ability of this compound to interact with neurotransmitter systems could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic routes often focus on optimizing yield and purity while ensuring scalability for potential industrial applications.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including analogs of this compound. These compounds were evaluated for their cytotoxicity against breast cancer cell lines, demonstrating IC50 values in the micromolar range, indicating significant anticancer activity .
Case Study 2: Antimicrobial Testing
A recent investigation explored the antimicrobial efficacy of several pyrazole derivatives against common pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of standard antibiotics, suggesting a potential role in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with structurally related pyrazole-azetidine hybrids and other pyrazole derivatives:
Pharmacological and Physicochemical Properties
- Lipophilicity : The 3-methylphenyl group (logP ~3.5 estimated) suggests better membrane permeability than polar analogs like 4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole (, logP ~2.1) .
- Bioactivity : Pyrazole-azetidine hybrids are explored in kinase inhibition (e.g., JAK/STAT pathways) due to their ability to mimic ATP-binding motifs. The target compound’s methyl groups may enhance hydrophobic interactions in binding pockets .
- Stability : Azetidine rings are prone to ring-opening under acidic conditions, but the 3-methylbenzyl group may sterically protect against degradation compared to unsubstituted analogs .
Crystallographic and Structural Insights
- Crystal Packing : Analogous pyrazole-azetidine structures (e.g., ) exhibit weak intermolecular C–H···O or C–H···π interactions, stabilizing supramolecular assemblies. The target compound’s 3-methylphenyl group may promote π-stacking with aromatic residues in proteins .
Biological Activity
The compound 4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazole ring and an azetidine moiety, which may contribute to its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds containing pyrazole and azetidine structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Certain pyrazole derivatives have demonstrated significant antifungal and antibacterial effects.
- Anticancer Properties : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation.
- Neuropharmacological Effects : Compounds with similar structures have been investigated for their potential in treating neurological disorders.
Antimicrobial Activity
A study conducted by Du et al. (2015) highlighted the antifungal properties of pyrazole derivatives against various phytopathogenic fungi. The findings indicated that certain modifications in the pyrazole structure enhance its antifungal efficacy, suggesting that the compound may also exhibit similar properties .
Neuropharmacological Effects
The neuropharmacological profile of similar compounds indicates possible applications in treating anxiety and depression. The interaction of pyrazole derivatives with serotonin receptors has been documented, suggesting that the compound may influence neurotransmitter systems .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression.
- Receptor Modulation : The compound may interact with various receptors, including serotonin and dopamine receptors, influencing mood and cognitive functions.
- Cell Cycle Interference : By disrupting normal cell cycle progression, the compound could induce apoptosis in cancer cells.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies involving related compounds:
Q & A
Basic: What synthetic strategies are effective for preparing 4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Azetidine Functionalization : Alkylation of the azetidine nitrogen using 3-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-methylphenylmethyl group .
- Pyrazole-Azetidine Coupling : Copper(I)-catalyzed "click" chemistry or nucleophilic substitution to link the azetidine and pyrazole moieties. For example, reacting a halogenated pyrazole precursor with an azetidine derivative in THF/water at 50°C for 16 hours, using sodium ascorbate as a reducing agent .
Critical Parameters :- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for alkylation steps.
- Catalyst Loading : Copper sulfate (5–10 mol%) improves coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating high-purity products (>95%) .
Basic: What analytical techniques are required to confirm the structural integrity of this compound?
Answer:
- X-ray Crystallography : Resolves 3D conformation, dihedral angles between aromatic rings (e.g., pyrazole and phenyl groups), and hydrogen-bonding networks (e.g., C–H⋯O interactions) .
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 269.4 [M+H]⁺) .
Advanced: How can researchers address discrepancies in reported biological activities of pyrazole-azetidine hybrids across assays?
Answer: Discrepancies often arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, COX-2 inhibition data may differ due to enzyme source (recombinant vs. native) .
- Structural Analogues : Compare substituent effects. The 3-methylphenyl group in this compound may enhance lipophilicity versus 2,5-dimethylphenyl derivatives, altering membrane permeability .
- Control Experiments : Include positive controls (e.g., Celecoxib for COX-2 inhibition) and validate target engagement via competitive binding assays .
Advanced: What modifications to the azetidine or pyrazole moieties improve pharmacokinetic properties without reducing target affinity?
Answer:
- Azetidine Modifications : Introduce metabolically labile groups (e.g., trifluoromethoxy) to shorten plasma half-life while retaining COX-2 affinity .
- Pyrazole Substituents : Replace the 4-methyl group with electron-withdrawing groups (e.g., nitro) to enhance solubility via dipole interactions without steric hindrance .
- Linker Optimization : Replace methylene bridges with ethylene glycol chains to improve aqueous solubility .
Basic: Which structural features of this compound are critical for its pharmacological potential?
Answer:
- Pyrazole Core : Acts as a hydrogen-bond acceptor, mimicking endogenous ligands (e.g., anandamide’s binding to cannabinoid receptors) .
- Azetidine Ring : Constrained geometry enhances selectivity for enzymes with deep binding pockets (e.g., COX-2’s side pocket) .
- 3-Methylphenyl Group : Increases lipophilicity (logP ~3.2), promoting blood-brain barrier penetration for CNS targets .
Advanced: How can computational modeling guide the optimization of this compound’s binding interactions?
Answer:
- Molecular Docking : Predict binding poses in COX-2’s hydrophobic channel. The 4-methyl group on pyrazole may occupy a subpocket lined by Val349 and Leu352 .
- MD Simulations : Assess conformational stability of the azetidine linker; torsional strain >30° may reduce binding affinity .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to prioritize synthetic targets .
Basic: What protocols ensure compound purity and stability during storage?
Answer:
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; retention time consistency within ±0.2 min .
- Stability Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
